1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a bromophenyl group, a methyl group, and a carboxylic acid group attached to a dihydropyridine ring
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent hydrolysis to yield the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group and is used in the synthesis of liquid crystal polymers.
4-Bromophenylacetic acid: Another bromophenyl-containing compound with applications in organic synthesis.
Oxazole derivatives: These compounds have a wide range of biological activities and are used in medicinal chemistry. The uniqueness of this compound lies in its specific structure and the presence of the dihydropyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10BrNO3 |
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Molecular Weight |
308.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4-methyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO3/c1-8-6-7-15(12(16)11(8)13(17)18)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,17,18) |
InChI Key |
VBYVAKSEEBRUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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